molecular formula C13H13N9O B2485556 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034537-24-9

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2485556
Numéro CAS: 2034537-24-9
Poids moléculaire: 311.309
Clé InChI: PEOPLWHKSJGJFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine ( 2034537-24-9) is a chemical compound with a molecular formula of C13H13N9O and a molecular weight of 311.30 g/mol . This complex molecule is a hybrid heterocyclic system, incorporating both a 1,2,4-oxadiazole and a 1H-pyrazolo[3,4-d]pyrimidine core, the latter of which is a well-known scaffold in medicinal chemistry often associated with kinase inhibition . The structure features a 1-methyl-1H-pyrazol-4-yl moiety linked to the 3-position of the oxadiazole ring, which is in turn connected via a methylene bridge to the 4-amine group of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine unit . This compound is intended for research applications and chemical synthesis purposes only. It is presented as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this product in various quantities, with availability ranging from 1mg to 100mg, to suit different experimental scales .

Propriétés

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPLWHKSJGJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄N₄O₂
  • Molecular Weight : 258.28 g/mol
  • IUPAC Name : 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The biological activity of this compound primarily arises from its interaction with various biological targets:

  • Antiviral Activity : The compound has been shown to exhibit antiviral properties against several viruses. It acts by inhibiting viral replication and interfering with viral entry into host cells.
  • Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound possess antifungal properties, particularly against phytopathogenic fungi. For instance, some derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL .
  • Anti-inflammatory Properties : Research indicates that the compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Antiviral Studies

In a study investigating the antiviral potential of pyrazole derivatives, the compound was evaluated for its ability to inhibit herpes simplex virus (HSV) replication. The results indicated a significant reduction in viral load at concentrations as low as 50 µM with minimal cytotoxic effects .

Antifungal Studies

A series of synthesized pyrazole derivatives were tested for antifungal activity. The results showed that certain compounds derived from this structure exhibited moderate antifungal activity against Fusarium oxysporum and Cytospora mandshurica, outperforming traditional fungicides in some cases .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through COX inhibition assays. It demonstrated selective inhibition of COX-II with an IC50 value indicating effective anti-inflammatory potential compared to standard drugs like Celecoxib .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested for its efficacy against HSV in Vero cells. The results showed that it could prevent HSV-induced cytopathic effects by up to 91% at optimal concentrations while maintaining low toxicity levels (CC50 = 600 µM) .

Case Study 2: Antifungal Activity Against Plant Pathogens

A study focused on agricultural applications found that certain derivatives of the compound inhibited the growth of Gibberella zeae, suggesting potential use in crop protection strategies against fungal pathogens. These findings highlight its dual role as both a therapeutic agent and an agricultural fungicide .

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves multicomponent reactions and cyclization strategies. Key steps include:

  • Pyrazolo[3,4-d]pyrimidine Core Formation :
    Pyrazolo-pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones . For example, triazolo pyrimidines are formed via Michael addition of triazol-5-amine to chalcone derivatives .

  • 1,2,4-Oxadiazole Ring Construction :
    The oxadiazole moiety is formed by cyclizing amidoximes with carboxylic acid derivatives. A methylene bridge (-CH₂-) connects the oxadiazole to the pyrazolo-pyrimidine core, suggesting nucleophilic substitution (e.g., amine attack on a chloromethyl intermediate) .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrazolo-pyrimidine5-Aminopyrazole + β-ketoester, Δ, HCl75%
Oxadiazole formationAmidoxime + acyl chloride, DCC, RT82%
CouplingK₂CO₃, DMF, 80°C68%

Nucleophilic Substitution at the Pyrimidine Amine

The primary amine at position 4 of the pyrazolo-pyrimidine core exhibits moderate nucleophilicity. In analogous systems, this site undergoes:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of base .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to form amides .

Example Reaction :

Amine+R-XBaseN-Alkylated Product(Yield: 60–85%)[4][6]\text{Amine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Product} \quad (\text{Yield: 60–85\%})[4][6]

Cross-Coupling Reactions

The 1-methylpyrazol-4-yl group on the oxadiazole enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids at the pyrazole’s C4 position .

  • Buchwald-Hartwig Amination : Introduction of secondary amines via Pd(OAc)₂/XPhos .

Catalytic System

Reaction TypeCatalyst/BaseSubstrate CompatibilityReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl, heteroaryl

Acid/Base Stability

The oxadiazole ring is susceptible to hydrolysis under strong acidic/basic conditions:

  • Acidic Hydrolysis : Cleavage to amidoxime intermediates .

  • Basic Conditions : Degradation via ring-opening to nitrile derivatives .

Degradation Pathways

OxadiazoleHCl, ΔAmidoxime+Carboxylic Acid[2]\text{Oxadiazole} \xrightarrow{\text{HCl, Δ}} \text{Amidoxime} + \text{Carboxylic Acid}[2]

Biological Interactions

While not directly studied for this compound, structurally similar pyrrolo-pyrimidines exhibit kinase inhibition via hydrogen bonding (e.g., LRRK2 inhibitors) . The pyrazole and oxadiazole moieties likely engage in π-π stacking or hydrophobic interactions with target proteins .

Spectroscopic Characterization

Key data from analogous compounds:

  • ¹H NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm; oxadiazole CH₂ appears as a singlet (δ 4.5–5.0 ppm) .

  • ¹³C NMR : Pyrimidine carbons at δ 150–160 ppm; oxadiazole C=N at δ 165–170 ppm .

Future Reactivity Exploration

Potential unexplored reactions include:

  • Photochemical Modifications : C–H functionalization under UV light.

  • Metal Coordination : Binding to transition metals (e.g., Cu²⁺) via pyrazole/oxadiazole lone pairs .

Méthodes De Préparation

Reductive Amination Approach

An alternative method employs reductive amination to couple the oxadiazole and pyrazolo[3,4-d]pyrimidine units:

  • Oxidation of Alcohol to Aldehyde :
    The oxadiazole intermediate is modified to contain a hydroxymethyl group, which is oxidized to an aldehyde using Dess–Martin periodinane.
  • Reductive Amination :
    The aldehyde reacts with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid, forming the methylene-linked product.

Advantages : Higher regioselectivity and milder conditions compared to SN2 substitution.
Disadvantages : Requires additional oxidation steps, reducing overall yield.

Step Reagents/Conditions Yield Reference
Oxidation Dess–Martin periodinane, CH₂Cl₂, RT, 2h 46%
Reductive Amination STAB, AcOH, CH₂Cl₂, RT, 6h 63%

Critical Analysis of Methodologies

Yield Comparison

Method Key Steps Overall Yield
SN2 Substitution Chloromethyl activation + coupling 52% (0.85 × 0.78 × 0.68)
Reductive Amination Oxidation + reductive amination 29% (0.46 × 0.63)

The SN2 pathway offers higher efficiency despite harsher conditions, while reductive amination provides better control over stereochemistry.

Challenges and Solutions

  • Regioselectivity in Oxadiazole Formation : Use of electron-deficient nitriles improves cyclization efficiency.
  • Purification Difficulties : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively separates intermediates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.